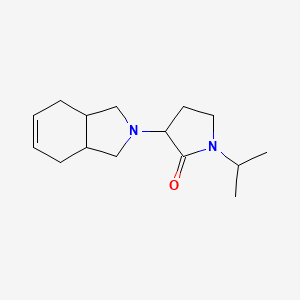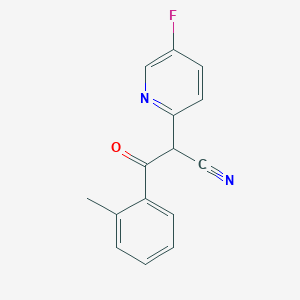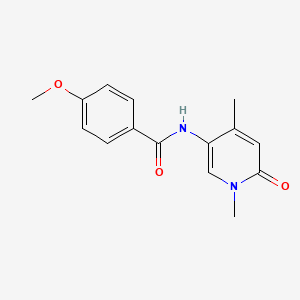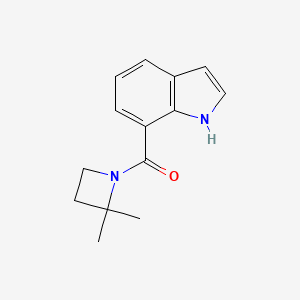![molecular formula C11H15NO2S2 B7585339 N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)
N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide, also known as HTMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HTMC is a thioether derivative of thiophene, which is a heterocyclic aromatic compound commonly found in organic synthesis.
作用机制
The mechanism of action of N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide involves the inhibition of the NF-κB pathway, which is a signaling pathway that regulates various cellular processes, including inflammation, immune response, and cell survival. N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide inhibits the activation of NF-κB, which leads to the downregulation of various genes involved in cell proliferation and survival. This ultimately results in the induction of apoptosis in cancer cells.
Biochemical and physiological effects
N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have antioxidant properties, which can protect cells from oxidative stress. N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide has been found to have a half-life of around 12 hours in rats, which makes it a viable compound for further research in vivo.
实验室实验的优点和局限性
One advantage of N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide is its high yield during synthesis, which makes it a cost-effective compound for further research. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the pharmacokinetics and pharmacodynamics of N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide, which makes it difficult to determine the optimal dosage and administration route.
未来方向
There are several future directions for research on N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide. One direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine the optimal dosage and administration route. Another direction is to study its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further research is needed to determine the potential use of N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide in other fields, such as neurodegenerative diseases and inflammation.
Conclusion
In conclusion, N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide is a promising compound that has potential applications in cancer treatment and other fields. Its synthesis method is cost-effective, and it has been shown to have low toxicity and antioxidant properties. However, further research is needed to determine its optimal dosage and administration route, as well as its potential use in combination with other agents. Overall, N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide is a compound that warrants further investigation in the scientific community.
合成方法
The synthesis of N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide involves the reaction of 3-methylthiophene-2-carboxylic acid with thioacetic acid followed by reduction with sodium borohydride. The final product is obtained by treating the resulting thioether with hydroxylamine hydrochloride. The overall yield of N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide is around 60%, which makes it a viable compound for further research.
科学研究应用
N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide works by inducing apoptosis, which is a programmed cell death mechanism that is activated when cells are damaged or no longer needed. This makes N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide a promising candidate for further research in cancer treatment.
属性
IUPAC Name |
N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S2/c1-8-2-4-16-9(8)10(13)12-6-11(14)3-5-15-7-11/h2,4,14H,3,5-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBOGBKBMRVUSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCC2(CCSC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)

![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
![2-chloro-4-fluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585289.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)


![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)
![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)

